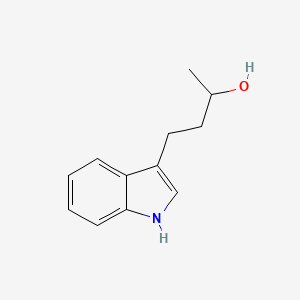

4-(1H-indol-3-il)butan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(1H-indol-3-yl)butan-2-ol involves intricate chemical reactions that highlight the compound's versatility. For instance, the reaction of indole with 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride yields a precursor that, upon treatment with base, undergoes hydrolytic ring opening producing related compounds, demonstrating the reactive adaptability of the indole moiety in synthetic chemistry (Aghazadeh et al., 2012). Additionally, the cyclisation of related butanols under specific conditions forms complex structures like 9-methyltetrahydrocarbazole, indicating the potential for generating diverse and intricate molecular architectures from simple indolyl butanol precursors (Jackson & Naidoo, 1973).

Molecular Structure Analysis

The molecular structure of related compounds is determined through sophisticated techniques such as X-ray diffraction, revealing details about molecular conformation and the spatial arrangement of atoms. For example, crystal structure determinations have unveiled the configurations of similar compounds, providing insights into their structural intricacies and the potential implications for their reactivity and interaction with biological targets (Wang Yong-jian, 2010).

Chemical Reactions and Properties

4-(1H-indol-3-yl)butan-2-ol and its derivatives participate in a variety of chemical reactions, showcasing their chemical versatility. Electrophilic substitution reactions, intramolecular cycloadditions, and other transformations illustrate the compound's reactivity and its potential as a precursor for the synthesis of pharmacologically active molecules. The detailed mechanisms and outcomes of these reactions contribute significantly to the understanding of indole chemistry and its applications in medicinal chemistry and material science (Dunetz & Danheiser, 2005).

Aplicaciones Científicas De Investigación

- Promoción del crecimiento de la raíz: Entre los derivados de 1,2,4-triazol sintetizados, CGR3 (un derivado de 4-(1H-indol-3-il)butan-2-ol) actúa como agroquímico estimulando el crecimiento de la raíz. Mejora la longitud de la raíz principal e influye en los niveles hormonales endógenos (como IAA, ABA y GA₃), jugando un papel crucial en el control del desarrollo de la raíz principal .

- Compuesto 1: 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo (un derivado de this compound) exhibe actividad inhibitoria contra la influenza A. Su valor de IC₅₀ es de 7,53 μmol/L, y muestra el índice de selectividad (SI) más alto (17,1) contra el virus CoxB3 .

- Reacción en cascada: this compound puede sufrir una reacción en cascada promovida por una base para formar β-carbolinas fusionadas. Las sales de amonio sirven como fuente de nitrógeno y juegan un papel crucial en el control de la selectividad, produciendo dos tipos diferentes de β-carbolinas .

Agroquímicos y Estimulantes del Crecimiento Vegetal

Actividad biológica contra la influenza A

Formación de β-carbolina fusionada

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific biological activity being exerted.

Pharmacokinetics

Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-indol-3-yl)butan-2-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPLBXGOXBTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)

![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)